molecular formula C21H23NO2 B3100815 Discontinued CAS No. 1376615-97-2

Discontinued

Cat. No.: B3100815
CAS No.: 1376615-97-2
M. Wt: 321.4 g/mol
InChI Key: CTBUVTVWLYTOGO-UWVJOHFNSA-N
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Description

“Discontinued” refers to a product, service, or process that is no longer being produced or provided . This could be due to various reasons such as lack of demand, introduction of a new and improved version, or issues with the product or process itself.


Synthesis Analysis

In the context of a this compound product, synthesis analysis would involve examining how the product was created or the process was carried out. This could include looking at the materials used, the steps involved, and the technology or methods applied .


Molecular Structure Analysis

This would apply if the this compound product is a chemical substance. The molecular structure analysis would involve examining the arrangement of atoms in the molecule of the substance .


Chemical Reactions Analysis

This would involve studying any chemical reactions associated with the this compound product or process. It could include looking at how the product reacts with other substances or how it changes under certain conditions .


Physical and Chemical Properties Analysis

This involves examining the physical and chemical properties of the this compound product. Physical properties might include things like color, density, and melting point, while chemical properties could include reactivity and flammability .

Scientific Research Applications

Understanding Mechanisms of Toxicity

The WITHDRAWN database provides a comprehensive resource for withdrawn and discontinued drugs, including their structures, important properties, protein targets, and relevant signaling pathways. A significant focus is on drugs withdrawn due to adverse reactions and toxic effects. This database allows systematic analyses of withdrawn drugs and their mechanisms of toxicity, which is crucial for current and future drug discovery (Siramshetty et al., 2015).

Polypharmacology in Drug Development

Polypharmacology, where drug molecules interact with multiple targets, is a challenge in drug development. Understanding unintended drug-target interactions, which can cause side effects, is vital for designing more effective and less toxic therapeutic agents. Polypharmacology studies can inform the rational design of future drugs (Reddy & Zhang, 2013).

Drug Safety Discontinuations

Analyzing drug discontinuations for safety reasons provides insights into the safety profiles of drugs. A study comparing the number of new chemical entities (NCEs) and biologicals entities (NBEs) this compound in the UK, US, and Spain revealed that 3-4% of drugs introduced were this compound for safety reasons. The therapeutic classes most commonly associated with safety discontinuations included nonsteroidal anti-inflammatory drugs, vasodilators, and antidepressants (Bakke et al., 1995).

Prediction of Human Drug Toxicity

Accurate prediction of human drug toxicity is a major challenge in drug development. Understanding key toxic pathways and corresponding risk factors is essential. This requires resources and time but can lower the percentage of clinical failure due to toxicity and decrease the frequency of market withdrawal due to unacceptable adverse drug effects (Li, 2004).

Pharmacogenomic Mechanisms of Drug Toxicity

Many drugs are this compound or withdrawn due to serious adverse drug reactions (ADRs), including fatalities. Pharmacogenomic studies can enhance understanding of the genetic basis of ADRs, allowing for better risk assessment prior to market approval and postmarketing risk management strategies (Huang, Chen, & Giacomini, 2022).

Bayesian Methods in Pharmacovigilance

Bayesian statistical methods are used for post-approval data analysis to detect drug safety problems as quickly as possible. These methods are particularly useful due to the high dimensionality of data and for incorporating disparate sources of information (Madigan, Ryan, Simpson, & Zorych, 2010).

Pharmacogenetics of Withdrawn Drugs

Pharmacogenetic studies focusing on drugs withdrawn from the market due to severe adverse reactions can enhance the safety and effectiveness of drug use. Understanding genetic mutations and their impact on drug metabolism and efficacy is crucial for determining the scope of drug use and potentially changing the fates of withdrawn drugs (Zhang et al., 2012).

Mechanism of Action

This term is often used in pharmacology to describe how a drug works to produce its effects. In a broader context, it could refer to how a product or process works to produce its intended results .

Safety and Hazards

This would involve looking at any safety issues or hazards associated with the discontinued product or process. It could include potential risks to users, workers, or the environment, and any safety measures that were in place .

Future Directions

This could involve looking at why the product or process was discontinued and what might replace it. It could also include examining the implications of the discontinuation for the industry or field .

Properties

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,13-14H,5,11-12,15H2,1-2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBUVTVWLYTOGO-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728683
Record name {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376615-97-2
Record name (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376615-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cis-[11-(3-Dimethylamino-propylidene)-6,11-dihydro-dibenzo[b,e]-oxepin-2-yl]-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.